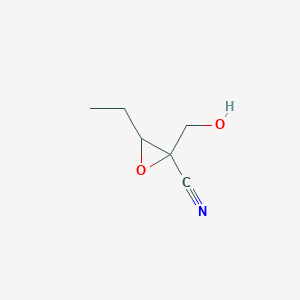
2-Thiazoleacetic acid
Übersicht
Beschreibung
2-Thiazoleacetic acid is a compound with the molecular formula C5H5NO2S . It has a molecular weight of 143.17 g/mol . The IUPAC name for this compound is 2-(1,3-thiazol-2-yl)acetic acid .
Synthesis Analysis
An efficient method for the synthesis of 2-thiazoleacetic acid involves a three-step process based on retrosynthetic analysis . This process involves the formation of hybrid molecules containing a thiazole ring and an N-sulfonyl amidine fragment, connected by a methylene linker .Molecular Structure Analysis
The molecular structure of 2-Thiazoleacetic acid includes a thiazole ring connected to an acetic acid group . The InChI code for this compound is InChI=1S/C5H5NO2S/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8) .Chemical Reactions Analysis
The synthesis of 2-thiazoleacetic acid involves several chemical reactions, including the formation of intermediate 1,2,3,4-thiatriazoles and their transformation into the final products as a result of the elimination of molecular nitrogen and sulfur .Physical And Chemical Properties Analysis
2-Thiazoleacetic acid has a molecular weight of 143.17 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . Its Topological Polar Surface Area is 78.4 Ų, and it has a complexity of 118 .Wissenschaftliche Forschungsanwendungen
Synthesis of Hybrid Molecules
2-Thiazoleacetic acid is used in the synthesis of hybrid molecules containing a thiazole ring and an N-sulfonyl amidine fragment . These hybrid molecules are connected by a methylene linker . The synthesis involves the formation of intermediate 1,2,3,4-thiatriazoles and their transformation into the final products as a result of the elimination of molecular nitrogen and sulfur .
Biological Screening
Thiazoles containing the N-sulfonyl acetamidine group, synthesized using 2-Thiazoleacetic acid, are used in biological screening . N-Sulfonyl amidines have proven to be a novel class of organic compounds that suppress the differentiation of cells that destroy bone tissue and exhibit antiresorptive activity .
Inhibition of Dopamine Transport
N-Sulfonyl amidines, synthesized using 2-Thiazoleacetic acid, inhibit the transport of dopamine . This property makes them useful in the study and potential treatment of neurological disorders.
Casein Kinase Inhibitors
Compounds synthesized from 2-Thiazoleacetic acid are also used as casein kinase inhibitors . Casein kinases are enzymes that play a crucial role in cellular functions, and their inhibition can be beneficial in treating certain diseases.
Antibacterial and Antioxidant Activities
Thiazole-based Schiff base compounds, synthesized using 2-Thiazoleacetic acid, have shown significant antibacterial and antioxidant activities . For instance, compound 11 showed good activities towards Gram-negative E. coli and Gram-positive S. aureus .
Potential Therapeutic Applications
The synthesized compounds from 2-Thiazoleacetic acid have shown promise in the treatment of Alzheimer’s disease, exhibit anti-inflammatory, antiproliferative, as well as many other types of biological activity .
Wirkmechanismus
Target of Action
2-Thiazoleacetic acid, also known as Thiazol-2-yl-acetic acid, is a compound that has shown promise in the treatment of various conditions . The primary targets of this compound are cells that destroy bone tissue . It has been found to suppress the differentiation of these cells and exhibit antiresorptive activity . Furthermore, it has been found to inhibit the transport of dopamine and act as a casein kinase inhibitor .
Mode of Action
The compound interacts with its targets by binding to the active sites of the enzymes or receptors involved . This interaction results in changes in the biochemical processes within the cells, leading to the suppression of cell differentiation and the inhibition of dopamine transport .
Biochemical Pathways
It is known that the compound interferes with the normal functioning of cells that destroy bone tissue, potentially affecting pathways related to bone resorption . Additionally, by inhibiting the transport of dopamine, it may impact dopamine-related pathways in the nervous system .
Result of Action
The molecular and cellular effects of 2-Thiazoleacetic acid’s action include the suppression of cell differentiation, inhibition of dopamine transport, and potential antiresorptive activity . These effects could potentially lead to therapeutic benefits in the treatment of conditions such as bone disorders and neurological diseases .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(1,3-thiazol-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c7-5(8)3-4-6-1-2-9-4/h1-2H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTMFYBABGJSBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazoleacetic acid | |
CAS RN |
188937-16-8 | |
| Record name | 188937-16-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Are there efficient synthetic methods available for 2-Thiazoleacetic acid derivatives?
A2: Yes, research has described an efficient method for synthesizing 2-Thiazoleacetic acid N-sulfonyl amidines. [] While the specific details of this method are not provided in the abstract, this finding suggests the availability of effective synthetic routes for creating a variety of 2-Thiazoleacetic acid derivatives. This is crucial for exploring structure-activity relationships and developing new compounds with improved pharmacological properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















